molecular formula C8H8F3N B1301045 2-Methyl-5-(trifluoromethyl)aniline CAS No. 25449-96-1

2-Methyl-5-(trifluoromethyl)aniline

Cat. No. B1301045
CAS RN: 25449-96-1
M. Wt: 175.15 g/mol
InChI Key: BCLCKENDTZITFB-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)aniline is a compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This particular compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties and its ability to influence the physical and chemical behavior of molecules.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines can be achieved through various methods. One approach involves the metalation of trifluoromethoxy-substituted anilines, which allows for structural elaboration depending on the protective group used on the nitrogen atom. For instance, N-tert-Butoxycarbonyl-protected anilines can undergo metalation with tert-butyllithium, leading to products after electrophilic trapping . Another method includes visible-light-induced radical trifluoromethylation of free anilines using Togni reagent at room temperature, providing a route to trifluoromethylated anilines . Additionally, C-(2,2,2-trifluoroethyl)aniline isomers have been synthesized from nitrophenylacetic acids through a two-step process involving sulfur tetrafluoride treatment and catalytic reduction .

Molecular Structure Analysis

The molecular structure of trifluoromethyl anilines can be significantly influenced by the position of the substituent group on the benzene ring. For example, the presence of a trifluoromethyl group can affect the vibrational characteristics of the molecule, as seen in 2-chloro-5-(trifluoromethyl) aniline . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using quantum chemical calculations, providing insights into the reactivity of the molecule .

Chemical Reactions Analysis

Trifluoromethyl anilines can participate in various chemical reactions, making them valuable intermediates in organic synthesis. For instance, they can be used in Suzuki-Miyaura C-C coupling reactions, as demonstrated by the use of a palladium(II) complex with 2-(methylthio)aniline as an efficient catalyst in water . The reactivity of these compounds can also be explored through their transformation into a variety of valuable fluorine-containing molecules and heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-5-(trifluoromethyl)aniline can be deduced from studies on similar trifluoromethyl anilines. Vibrational spectroscopy, such as FT-IR and FT-Raman, can provide information on the functional groups present in the molecule . Quantum chemical studies, including molecular orbital calculations and thermodynamic parameters, can offer a deeper understanding of the molecule's stability and reactivity . Additionally, the influence of substituents on the electronic properties of the molecule can be analyzed to predict its behavior in different chemical environments .

Scientific Research Applications

Synthesis of Antitumor Agents

2-Methyl-5-(trifluoromethyl)aniline serves as an intermediate in the synthesis of antitumor agents. For instance, it has been used in the preparation of nilotinib, a medication used to treat chronic myelogenous leukemia (CML). The synthesis involves fluorination and substitution reactions, leading to an overall yield of about 50% (Yang Shijing, 2013).

Catalysis in Organic Synthesis

This compound plays a role in catalysis for organic synthesis. It has been identified as a monodentate transient directing group (MonoTDG), facilitating Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process is significant for the efficient synthesis of quinazoline and fused isoindolinone scaffolds, which are important in pharmaceuticals and other chemical industries (Yong Wu et al., 2021).

Development of New Pharmaceutical Compounds

2-Methyl-5-(trifluoromethyl)aniline is instrumental in developing new pharmaceutical compounds. For instance, its derivatives have been synthesized and evaluated for their fungicidal activities, showing significant potential in agricultural applications (Li Wei, 2012).

Vibrational Spectroscopy and Quantum Chemical Studies

The compound is a subject of interest in spectroscopic and quantum chemical studies. Investigations into its vibrational characteristics, such as FT-IR and FT-Raman spectra, contribute to a deeper understanding of its molecular structure and reactivity. These studies are crucial in designing more effective and targeted applications in various fields (T. Karthick et al., 2013).

Synthesis of Novel Pesticides

This chemical is also used in the synthesis of novel pesticides, such as bistrifluron. The process involves multiple steps including nitrations, reductions, and chlorinations, leading to a compound that exhibits potent growth-retarding activity against pests, making it an important tool in agricultural pest management (Liu An-chan, 2015).

Safety And Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLCKENDTZITFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371030
Record name 2-Methyl-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethyl)aniline

CAS RN

25449-96-1
Record name 2-Methyl-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-(trifluoromethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methyl-5-trifluoromethylnitrobenzene (14.8 g) was dissolved in ethanol (100 ml) and hydrogenated at ambient temperature and pressure in the presence of palladium on charcoal (10%; 0.5 g). The solution was filtered and evaporated to dryness to give 2-methyl-5-trifluoromethylaniline (10.1 g) as a pale yellow oil.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Amistadi‐Revol, J Garrec… - European Journal of …, 2023 - Wiley Online Library
Herein, a regioselective bromination or chlorination reaction of 1‐naphthaldehydes is described. Without additive, the palladium‐catalyzed C−H halogenation showed a C8‐…
Y Ohba, K Adachi, T Furukawa… - ACS Medicinal …, 2023 - ACS Publications
The NLRP3 inflammasome plays an important role in the defense mechanism of the innate immune system and has recently attracted much attention as a drug target for various …
Number of citations: 0 pubs.acs.org
L Waterloo, H Hübner, F Fierro, T Pfeiffer… - Journal of Medicinal …, 2023 - ACS Publications
The bitter taste receptor TAS2R14 is a G protein-coupled receptor that is found on the tongue as well as in the human airway smooth muscle and other extraoral tissues. Because its …
Number of citations: 1 pubs.acs.org
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org
Y Shoji, Y Hari, T Aoyama - Tetrahedron letters, 2004 - Elsevier
[3+2]Cycloaddition reaction of lithium trimethylsilyldiazomethane with benzynes, generated from halobenzenes, gave the corresponding 3-trimethylsilylindazoles in good to moderate …
Number of citations: 26 www.sciencedirect.com
R Wimmer, N Müller - Monatshefte für Chemie/Chemical Monthly, 1998 - Springer
Photocyclodehydrogenierung von methylsubstituierten Azobenzolderivatven zu den entsprechenden Benzo[c]cinnolinen wurde zur Synthese einer Reihe von Verbindungen benützt, …
Number of citations: 0 link.springer.com

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